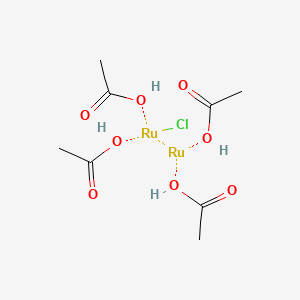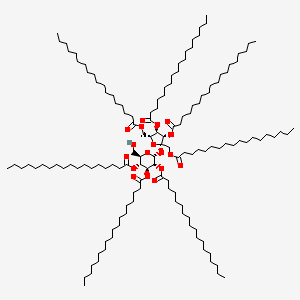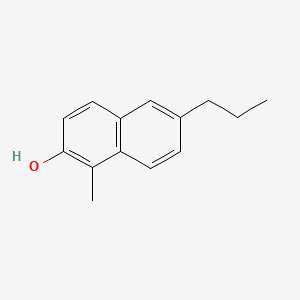
2-Naphthol, 1-methyl-6-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthol, 1-methyl-6-propyl- is a derivative of 2-naphthol, a compound known for its fluorescent properties and its use in various organic transformations. This compound is part of the naphthalene family, which is a homologue of phenol but exhibits higher reactivity due to its aromatic framework .
Preparation Methods
The synthesis of 2-Naphthol, 1-methyl-6-propyl- typically involves multi-step organic reactions. One common method is the sulfonation of naphthalene followed by alkylation. The sulfonation process involves treating naphthalene with sulfuric acid to introduce a sulfonic acid group. This intermediate is then subjected to alkylation using appropriate alkyl halides under basic conditions to introduce the methyl and propyl groups .
Chemical Reactions Analysis
2-Naphthol, 1-methyl-6-propyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
2-Naphthol, 1-methyl-6-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Naphthol, 1-methyl-6-propyl- involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, which allow it to interact with biological molecules. Its aromatic structure enables it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
2-Naphthol, 1-methyl-6-propyl- can be compared with other naphthol derivatives such as:
1-Naphthol: Differing by the position of the hydroxyl group, 1-naphthol is less reactive compared to 2-naphthol derivatives.
2-Naphthol: The parent compound, which is more reactive and serves as a precursor for various derivatives.
2-Naphthol, 1-methyl-: Similar to 2-Naphthol, 1-methyl-6-propyl-, but lacks the propyl group, resulting in different reactivity and applications.
These comparisons highlight the unique reactivity and applications of 2-Naphthol, 1-methyl-6-propyl- due to its specific structural modifications.
Properties
CAS No. |
14461-84-8 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-methyl-6-propylnaphthalen-2-ol |
InChI |
InChI=1S/C14H16O/c1-3-4-11-5-7-13-10(2)14(15)8-6-12(13)9-11/h5-9,15H,3-4H2,1-2H3 |
InChI Key |
AGVVNQWVUYCHFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C(=C(C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


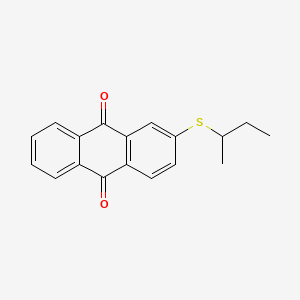
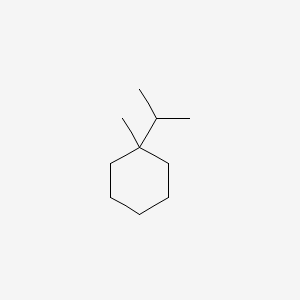
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)

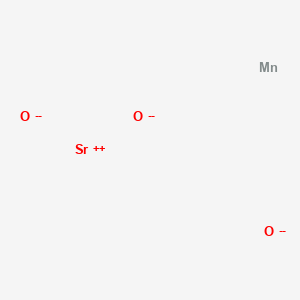
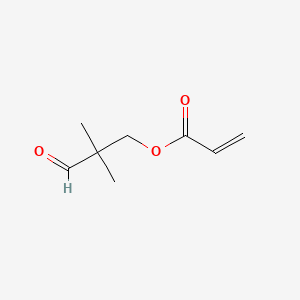
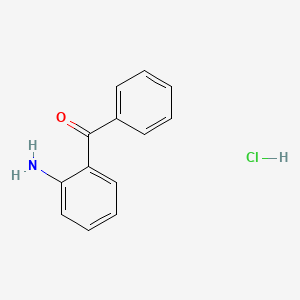
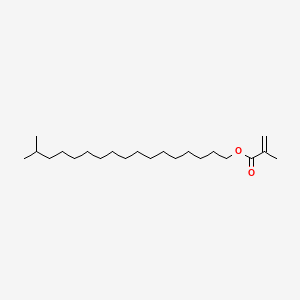
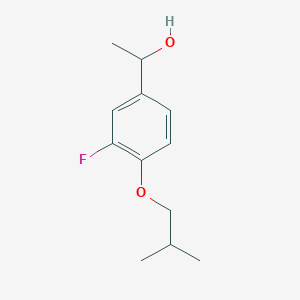
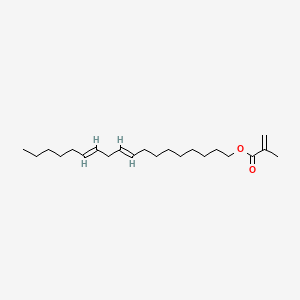

![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)
